Tuberous sclerosis 2 protein is classified as a tumor suppressor protein. It is part of a larger signaling pathway that regulates cellular processes such as growth and metabolism through its interaction with the mechanistic target of rapamycin complex 1 (mTORC1). The TSC1-TSC2 complex inhibits mTORC1 activity, which is crucial for controlling cell proliferation and survival .
The synthesis of tuberous sclerosis 2 protein occurs naturally within human cells through transcription and translation processes. The TSC2 gene is located on chromosome 16 and consists of 41 exons. The resulting protein has a molecular weight of approximately 200 kDa .
Experimental methods for studying tuberous sclerosis 2 protein include:
Tuberous sclerosis 2 protein features several functional domains that are crucial for its activity:
The three-dimensional structure of tuberous sclerosis 2 protein has been elucidated using X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its interactions with hamartin and other signaling molecules .
Tuberous sclerosis 2 protein participates in several biochemical reactions:
These reactions are critical in maintaining cellular homeostasis and preventing uncontrolled cell proliferation associated with tumorigenesis .
The mechanism of action of tuberous sclerosis 2 protein involves its role in the TSC1-TSC2 complex:
Tuberous sclerosis complex 2 (TSC2), also known as tuberin, is a 200 kDa tumor suppressor protein central to regulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway. Its domain architecture comprises two critical regions: an N-terminal α-solenoid domain and a C-terminal catalytic domain. The N-terminus consists of 18–20 HEAT repeats (Huntingtin, Elongation factor 3, PP2A A subunit, TOR1) arranged in a superhelical structure. These repeats are organized into two subdomains (wing-HEAT and core-HEAT) separated by a 75° kink and mediate protein-protein interactions, most notably with the C-terminal coiled-coil region of TSC1 (hamartin) [2] [9].
The C-terminus harbors a GTPase-activating protein (GAP) domain (residues 1494–1732 in humans) specifically targeting the small GTPase Rheb (Ras homolog enriched in brain). This domain adopts a conserved RapGAP fold with a unique asparagine residue (N1643) serving as a "catalytic thumb" that stabilizes the γ-phosphate of GTP during hydrolysis, thereby converting Rheb-GTP to its inactive GDP-bound state. This action inhibits mTORC1 signaling [8] [3]. Pathogenic mutations within the GAP domain (e.g., R1628P) directly impair catalytic efficiency, while mutations in the HEAT repeats often disrupt structural integrity or complex assembly [1].
Table 1: Functional Domains of Human TSC2
Domain | Residues | Structural Features | Primary Functions |
---|---|---|---|
N-terminal HEAT | 1–418 | 18–20 α-helical repeats; bipartite | TSC1 binding; complex scaffolding |
Dimerization | 1015–1082 | β-sheet interface | TSC2 homodimerization |
GAP domain | 1494–1732 | RapGAP-like fold; asparagine thumb (N1643) | Catalyzes GTP hydrolysis on Rheb; mTORC1 inhibition |
Structural characterization of full-length human TSC2 has been challenging due to protein instability and aggregation. Breakthrough insights emerged from crystallographic studies of thermostable homologs, notably Chaetomium thermophilum TSC2-N (residues 70–530). This N-terminal fragment adopts an α-solenoid structure with 19 helices forming nine HEAT repeats and an additional C-terminal helix. The domain splits into two subdomains connected by a flexible loop, with HEAT repeats 4 and 9 interrupted by extended loops [1] [2].
Homology modeling of the human TSC2 N-terminus based on this structure revealed conservation of the HEAT repeat topology. Pathogenic missense mutations (e.g., L151P, R258Q) localize to structurally critical positions, causing misfolding and destabilization rather than directly disrupting binding interfaces. One notable exception is a mutation at the TSC1-binding interface (e.g., Y367H), which abrogates complex formation without affecting overall folding, highlighting the role of specific interaction surfaces in disease pathogenesis [1].
The functional TSC complex is a 700 kDa–2.0 MDa assembly with a 2:2:1 stoichiometry of TSC1:TSC2:TBC1D7. Recent cryo-EM analyses at 3.6–4.6 Å resolution reveal an elongated, asymmetric "scorpion-shaped" architecture spanning ~390 Å [4] [9]. Key features include:
The TSC1 coiled-coil dimer (residues 746–971) winds parallel along the TSC2 dimer, creating four major interaction sites. TSC1’s central region (residues 800–890) sits on a "saddle" formed by the TSC2 dimerization domains (DD), while its C-terminus binds the HEAT repeats of TSC2b. TBC1D7 stabilizes the C-terminal helices of TSC1 (residues 937–971) through hydrophobic interactions but does not contact TSC2 directly [5] [6] [10]. The GAP domains of both TSC2 subunits are positioned symmetrically at the complex's core, poised to engage two Rheb molecules—a spatial arrangement matching Rheb’s dimeric presentation in activated mTORC1 [9] [4].
The TSC1-TSC2 interface is mediated by the N-terminal HEAT repeats of TSC2 and the C-terminal coiled-coil (CC) of TSC1. Biochemical mapping shows TSC2 residues 70–530 bind TSC1 residues 415–820 (or 501–820 without the linker). This interaction stabilizes TSC2, preventing degradation, and enables efficient Rheb-GAP activity [1] [2] [6].
Four asymmetric contact points anchor the TSC1 CC dimer to the TSC2 HEAT repeats:
TBC1D7 reinforces complex stability by tethering two TSC1 C-terminal helices via its α4 helix. The crystal structure of the TSC1-TBC1D7 complex (PDB: 5EJC) reveals a hydrophobic interface centered on TSC1 residues L945, L949, and I952, with mutations here (e.g., L945R) disrupting tripartite assembly and increasing mTORC1 signaling [6] [10].
Table 2: Pathogenic Mutations Disrupting TSC Complex Interfaces
Mutation | Domain | Structural/Functional Defect | Citation |
---|---|---|---|
Y367H | TSC2 HEAT | Abrogates TSC1 binding without misfolding | [1] |
L945R | TSC1 C-CC | Disrupts TBC1D7 hydrophobic interface | [6] |
R1628P | TSC2 GAP | Impairs catalytic asparagine thumb function | [8] |
The TSC complex exhibits significant conformational flexibility and undergoes dynamic oligomerization. Cryo-EM shows the HEAT repeats of TSC2 adopt variable conformations, while the N-terminal domains of TSC1 are highly mobile, explaining their absence in high-resolution reconstructions [9] [4].
The complex forms a stable 700 kDa heteropentamer (TSC1₂:TSC2₂:TBC1D7₁) at low concentrations. However, at physiological concentrations, it oligomerizes into ~2 MDa assemblies via head-to-tail interactions between TSC2's N-terminal wHEAT domains and the C-terminal GAP domains of adjacent complexes. This oligomerization is critical for efficient Rheb-GAP activity, potentially enabling cooperative engagement of multiple Rheb molecules or feedback regulation [9]. Phosphorylation (e.g., by AKT at TSC2-S939/S981) triggers 14-3-3 binding, dissociating the complex from lysosomes and disrupting higher-order oligomers—a key mechanism for growth factor-induced mTORC1 activation [9] [5].
Compound Names in Article:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1